5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that contains a benzodioxin ring and an imidazolidine-2,4-dione group . These types of compounds are often involved in various biological activities and could be used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray diffraction . Density functional theory (DFT) calculations can also be used to predict the molecular geometry .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with enzymes or other biological molecules . These reactions can be influenced by factors like the presence of certain functional groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including IR, 1H NMR, and EI-MS . These techniques can provide information on the compound’s molecular weight, chemical formula, and other properties .Scientific Research Applications
Antidiabetic and Antihyperglycemic Applications
A study highlighted the synthesis of benzimidazole-thiazolidinedione hybrids, showcasing their potent antidiabetic action. In vitro treatment on adipocytes showed increased mRNA expression of PPARγ and GLUT-4, proteins recognized as strategic targets in diabetes. The compounds exhibited robust antihyperglycemic action, suggesting their potential in insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Antimicrobial Properties
Several studies have explored the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones. These compounds have been evaluated in vitro against various strains, indicating their potential in combating microbial infections. The antimicrobial properties extend to a range of derivatives, suggesting the versatility of this chemical framework in addressing different microbial challenges (Albuquerque et al., 1999).
Antiproliferative Effects
Research indicates the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives showcasing antiproliferative activity against human cancer cell lines. The presence of a nitro group on the thiazolidinone moiety and the positioning of substituted aryl rings were crucial for the observed antiproliferative activity, suggesting these compounds' potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).
Electrochemical Applications
A study examined the electrochemical behavior of new hydantoin derivatives, including 5-benzylideneimidazolidine-2,4-dione variants. The research focused on their oxidation mechanisms, aiming to understand their biochemical actions better. This highlights the potential use of these compounds in electrochemical applications and their relevance in various biochemical pathways (Nosheen et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)7-2-3-8-9(6-7)18-5-4-17-8/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNDMRZCZYOGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301301-43-9 |
Source
|
Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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